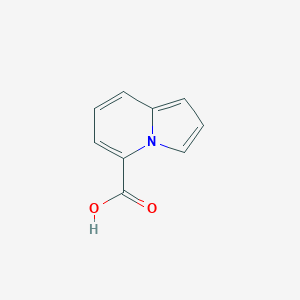

Indolizine-5-carboxylic acid

Description

Properties

IUPAC Name |

indolizine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRPQLCQHIAMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=CN2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions:

- Catalyst : TPCD (10 mol%)

- Solvent : Dichloromethane, 60°C

- Yield : 68–85% for esters; hydrolysis to carboxylic acid achieves >90% conversion.

This method is notable for its regioselectivity and scalability, with eight derivatives synthesized and characterized via NMR and elemental analysis.

Directed Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) strategies enable precise functionalization of indolizine at the C5 position. Bertallo et al. developed a base-controlled approach using lithium amides (e.g., LDA) or TMPMgCl·LiCl to deprotonate 2-substituted indolizines, followed by carboxylation with CO₂.

Protocol Overview:

- Substrate : 2-Phenylindolizine or 2-tert-butylindolizine.

- Base : LDA or TMPMgCl·LiCl (−78°C to −20°C, 2–5 h).

- Electrophile : CO₂ gas or methyl chloroformate.

- Workup : Acidic hydrolysis (HCl) to yield the carboxylic acid.

Yields range from 48% to 95%, depending on the substituent and base. X-ray crystallography confirmed the C5 regioselectivity, with a peri-interaction between the formyl group and H3 proton in 5-formylindolizines.

Hydrolysis of Indolizine Carboxylate Esters

Indolizine-5-carboxylic acid is frequently synthesized via hydrolysis of its methyl or ethyl esters. For example, American Custom Chemicals Corporation describes the preparation of methyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate (CAS 318247-33-5), which is hydrolyzed under acidic (H₂SO₄) or basic (NaOH) conditions to the carboxylic acid.

Hydrolysis Conditions:

- Basic Hydrolysis : 2M NaOH, reflux, 6 h (yield: 89%).

- Acidic Hydrolysis : 6M HCl, 100°C, 4 h (yield: 82%).

This method is straightforward but requires careful control of reaction conditions to avoid decarboxylation.

Decarboxylation of Polycarboxylic Indole Derivatives

Thermal decarboxylation of indole-2,5-dicarboxylic acid derivatives provides a route to indolizine-5-carboxylic acid. Heinrich and Böttcher demonstrated that heating indole-2,5-dicarboxylic acid at 280°C in aqueous KOH selectively removes the C2 carboxyl group, yielding the 5-carboxylic acid.

Optimization Insights:

- Temperature : Decarboxylation proceeds efficiently above 250°C.

- Selectivity : Electron-withdrawing groups at C6 (e.g., OH) enhance C2 decarboxylation.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole Synthesis | Diazonium salts, H₂SO₄ | 30–45 | Scalable; regioselective | High temperatures; byproduct formation |

| 1,3-Dipolar Cycloaddition | TPCD, alkenes | 68–85 | One-pot; diverse substituents | Requires specialized catalyst |

| Directed Metalation | LDA/TMPMgCl·LiCl, CO₂ | 48–95 | High regioselectivity | Sensitive to moisture/oxygen |

| Ester Hydrolysis | NaOH/HCl | 80–90 | Simple; high purity | Risk of decarboxylation |

| Decarboxylation | KOH, 280°C | 60–75 | Direct from indole precursors | Energy-intensive; narrow substrate scope |

Structural Characterization and Applications

Indolizine-5-carboxylic acid derivatives exhibit notable biological activities, including antibacterial effects against Escherichia coli and Staphylococcus aureus. Fluorescence properties have also been reported, with emission wavelengths tunable via substituent modification.

Chemical Reactions Analysis

Types of Reactions: Indolizine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or amines.

Scientific Research Applications

Table 1: Synthesis Methods for Indolizine-5-Carboxylic Acid

| Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Ortoleva–King Reaction | 2-pyridylacetate + benzophenones + iodine | High |

| CuBr-Catalyzed Synthesis | Acetophenone + nitrovinylbenzene | Moderate |

| Fischer-Indole Synthesis | Japp-Klingemann type protocols | Variable |

Biological Activities

Indolizine derivatives, including indolizine-5-carboxylic acid, exhibit significant biological activities. These include:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antiviral Properties : Demonstrated potential in inhibiting viral replication.

- Anticancer Effects : Shown to induce apoptosis in cancer cells through various mechanisms.

- Anti-inflammatory Activity : Reduction of inflammatory markers in experimental models.

Table 2: Biological Activities of Indolizine Derivatives

Medicinal Applications

In medicine, indolizine-5-carboxylic acid is being investigated for its potential therapeutic applications. Its ability to act as an inhibitor for specific enzymes and receptors makes it a candidate for drug development.

Case Study: Anticancer Activity

A study demonstrated that indolizine derivatives could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase. The results indicated that these compounds could serve as lead structures for developing new anticancer agents.

Table 3: Case Study Summary on Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 20 | G2/M phase arrest |

Industrial Applications

Indolizine-5-carboxylic acid also finds applications in industrial settings, particularly in the development of dyes and pigments due to its photophysical properties. Its derivatives are utilized in organic electronic materials, enhancing their performance in devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .

Table 4: Industrial Applications of Indolizine Derivatives

| Application Type | Description |

|---|---|

| Dyes and Pigments | Used in textile and paint industries |

| Organic Electronics | Enhances efficiency in OLEDs and DSSCs |

Mechanism of Action

The mechanism of action of indolizine-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, indolizine derivatives can inhibit enzymes like vascular endothelial growth factor (VEGF) and neuropilin-1 (NRP1), which are involved in angiogenesis and cancer progression . The compound’s ability to interact with multiple receptors and enzymes makes it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Indolizine derivatives vary in substituent positions and functional groups, significantly affecting their reactivity and applications. Key comparisons include:

Research Findings and Data

Spectroscopic Data

Biological Activity

Indolizine-5-carboxylic acid is a member of the indolizine family, which are nitrogen-containing heterocycles known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of indolizine-5-carboxylic acid, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Structural Characteristics

Indolizine derivatives, including indolizine-5-carboxylic acid, are characterized by a fused ring system that contributes to their unique electronic properties. The basic structure consists of a five-membered ring containing nitrogen, which can be modified to enhance biological activity. The carboxylic acid group at the 5-position plays a crucial role in its interaction with biological targets.

Pharmacological Activities

Indolizine-5-carboxylic acid exhibits several notable pharmacological activities:

- Antimicrobial Activity : Various studies have demonstrated that indolizine derivatives possess significant antibacterial properties. For instance, certain derivatives have shown inhibitory effects against Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Indolizines have been reported to exhibit anti-inflammatory activities, making them potential candidates for treating inflammatory diseases .

- CNS Activity : Some indolizine derivatives act as central nervous system (CNS) depressants and exhibit antagonistic effects on serotonin receptors, which may be beneficial in managing anxiety and depression .

- Antioxidant Properties : The antioxidant activity of indolizines has been linked to their ability to scavenge free radicals, providing protective effects against oxidative stress .

Synthesis Methods

The synthesis of indolizine-5-carboxylic acid can be achieved through various methods, including:

- Palladium-Catalyzed Reactions : A palladium-catalyzed multicomponent synthesis allows for the efficient formation of indolizines from readily available starting materials .

- One-Pot Reactions : Recent advancements have introduced one-pot synthetic procedures that streamline the production of indolizine carboxylic acids, enhancing yield and reducing reaction time .

Case Studies

- Antimonoamine Oxidase Activity : A study exploring N'-substituted hydrazides of indolizine-2-carboxylic acid revealed that these compounds inhibit monoamine oxidase more effectively than traditional inhibitors like iproniazid. This suggests potential applications in treating mood disorders .

- Antibacterial Studies : Research investigating the antibacterial properties of various indolizine derivatives indicated that specific compounds exhibited significant inhibitory effects on pathogenic bacteria. This highlights their potential as novel antimicrobial agents .

- Cancer Research : Indolizines have shown promise in cancer research, particularly as inhibitors of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis . Their ability to modulate signaling pathways related to cancer progression warrants further investigation.

Q & A

Q. What are the established synthetic routes for indolizine-5-carboxylic acid, and how do reaction conditions influence yield?

Indolizine-5-carboxylic acid is typically synthesized via cycloaddition reactions or multi-step organic syntheses. For example, cyclization of pyrrole derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions can yield the indolizine core. Key parameters include temperature (e.g., reflux in ethanol at 80°C), catalyst choice (e.g., Lewis acids like AlCl₃), and solvent polarity. Evidence from building-block catalogs highlights variations in substituent positioning during synthesis . Comparative studies suggest optimizing stoichiometry and purification steps (e.g., recrystallization vs. column chromatography) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing indolizine-5-carboxylic acid, and how are data interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for structural elucidation, with characteristic signals for the carboxylic acid proton (δ ~12-13 ppm) and aromatic protons in the indolizine ring (δ ~6.5-8.5 ppm). Infrared (IR) spectroscopy confirms the carboxylic acid group (C=O stretch ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For novel derivatives, X-ray crystallography provides definitive proof of stereochemistry and crystal packing . Data must be cross-referenced with literature for known analogs to avoid misassignment .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of indolizine-5-carboxylic acid derivatives?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack. Molecular docking studies (using software like AutoDock Vina) evaluate interactions with biological targets (e.g., enzymes or receptors). For instance, derivatives with electron-withdrawing substituents on the indolizine ring show enhanced binding to cyclooxygenase-2 (COX-2) in silico, aligning with experimental IC₅₀ values . Parameters such as solvation models (e.g., implicit vs. explicit solvent) and force fields must be rigorously validated .

Q. How should researchers resolve discrepancies in spectroscopic data for indolizine-5-carboxylic acid derivatives?

Discrepancies in NMR or IR data may arise from tautomerism, solvent effects, or impurities. For example, keto-enol tautomerism in solution can shift proton signals. Mitigation strategies include:

- Using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-dependent shifts.

- Employing heteronuclear correlation spectroscopy (HMBC) to confirm connectivity.

- Repeating syntheses with strict inert-atmosphere controls to exclude oxidation byproducts . Cross-validation with high-purity reference standards (e.g., >98% by HPLC) is critical .

Q. What challenges arise in quantifying indolizine-5-carboxylic acid in biological matrices, and how are they addressed?

Matrix effects (e.g., plasma proteins or lipids) can interfere with detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) improves accuracy. Sample preparation steps like solid-phase extraction (SPE) or protein precipitation (using acetonitrile) reduce background noise. Method validation must include spike-recovery tests (85–115% recovery) and limit-of-detection (LOD) studies (≤1 ng/mL) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.